ethyl (2S,3S)-2-isocyanato-3-methylpentanoate
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Overview
Description
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-isocyanato-3-methylpentanoate typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by further chemical modifications . The process includes the use of hydrobromic acid in acetic acid, ethanol, and acetyl chloride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired chiral compound . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diols using reagents like osmium tetroxide.
Reduction: It can be reduced to form alcohols using alcohol dehydrogenases.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Oxidation: Osmium tetroxide in the presence of N-methylmorpholine-N-oxide.
Reduction: Alcohol dehydrogenases under mild conditions.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: Investigated for its potential in drug development due to its unique stereochemistry.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-2-isocyanato-3-methylpentanoate involves its interaction with nucleophiles, leading to the formation of stable products such as ureas and carbamates . The isocyanate group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate can be compared with other chiral isocyanates and esters:
Ethyl (2S,3R)-2-isocyanato-3-methylpentanoate: Differing only in stereochemistry, this compound exhibits different reactivity and selectivity in chemical reactions.
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A precursor in the synthesis of this compound, it undergoes similar types of reactions but with different outcomes due to the presence of the bromo group.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.
Properties
CAS No. |
64505-11-9 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-isocyanato-3-methylpentanoate |
InChI |
InChI=1S/C9H15NO3/c1-4-7(3)8(10-6-11)9(12)13-5-2/h7-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
FCJMECDENNXWEH-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N=C=O |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N=C=O |
Origin of Product |
United States |
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